molecular formula C3H8FNO B12292084 1-Amino-3-fluoropropan-2-ol

1-Amino-3-fluoropropan-2-ol

Cat. No.: B12292084
M. Wt: 93.10 g/mol
InChI Key: YNYGCUBTRXYATN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Amino-3-fluoropropan-2-ol is an organic compound with the molecular formula C3H8FNO It is a fluorinated amino alcohol, which means it contains both an amino group (-NH2) and a hydroxyl group (-OH) attached to a fluorinated carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Amino-3-fluoropropan-2-ol can be synthesized through several methods. One common approach involves the reaction of 3-fluoropropanol with ammonia under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. For example, the compound can be produced through a multi-step process that includes the fluorination of a suitable precursor, followed by amination and purification steps. The use of advanced catalytic systems and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Amino-3-fluoropropan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The amino group can be reduced to form primary amines.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) can be used for substitution reactions.

Major Products Formed

    Oxidation: The major products include aldehydes or ketones, depending on the specific reaction conditions.

    Reduction: The major product is a primary amine.

    Substitution: The major products vary based on the nucleophile used but can include alcohols, ethers, or other substituted derivatives.

Scientific Research Applications

1-Amino-3-fluoropropan-2-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds. Its unique structure makes it valuable for studying the effects of fluorine substitution on chemical reactivity and properties.

    Biology: The compound can be used in the development of fluorinated analogs of biologically active molecules, which can help in understanding the role of fluorine in biological systems.

    Industry: The compound can be used in the production of specialty chemicals and materials, including fluorinated polymers and surfactants.

Mechanism of Action

The mechanism of action of 1-amino-3-fluoropropan-2-ol depends on its specific application. In general, the presence of the fluorine atom can influence the compound’s reactivity and interactions with molecular targets. For example, in biological systems, the fluorine atom can enhance the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The amino and hydroxyl groups can also participate in hydrogen bonding and other interactions, further contributing to the compound’s effects.

Comparison with Similar Compounds

Similar Compounds

    3-Aminopropan-1-ol: A non-fluorinated analog with similar structural features but different chemical properties due to the absence of the fluorine atom.

    2-Amino-3-fluoropropan-1-ol: A positional isomer with the amino and hydroxyl groups located at different positions on the carbon chain.

    3-Fluoropropan-1-ol: A fluorinated alcohol without the amino group, which affects its reactivity and applications.

Uniqueness

1-Amino-3-fluoropropan-2-ol is unique due to the presence of both an amino group and a fluorine atom on the same carbon chain. This combination imparts distinct chemical properties, such as increased reactivity and potential for forming hydrogen bonds. The fluorine atom also enhances the compound’s stability and lipophilicity, making it valuable for various applications in research and industry.

Properties

IUPAC Name

1-amino-3-fluoropropan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8FNO/c4-1-3(6)2-5/h3,6H,1-2,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNYGCUBTRXYATN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CF)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

93.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.